

# 8-Lavandulylkaempferol: A Technical Guide to Natural Sources and Isolation

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## Compound of Interest

Compound Name: 8-Lavandulylkaempferol

Cat. No.: B157502

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the flavonoid **8-Lavandulylkaempferol**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

## Natural Sources

The primary and most well-documented natural source of **8-Lavandulylkaempferol** is the plant *Sophora flavescens*. This compound, a derivative of kaempferol, is a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.<sup>[1]</sup> It has been isolated from the roots of *Sophora flavescens*, a plant used in traditional medicine.<sup>[1]</sup>

## Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of **8-Lavandulylkaempferol** with precise yield and purity data is not extensively documented in a single source, a generalizable methodology can be compiled from established procedures for the separation of flavonoids from *Sophora flavescens*. The following protocol is a composite of these methods.

## Extraction

The initial step involves the extraction of crude compounds from the plant material.

- Plant Material: Dried and crushed roots of *Sophora flavescens*.
- Solvent: 70-95% ethanol is commonly used for the extraction of flavonoids from this plant.
- Procedure:
  - The powdered roots are subjected to reflux extraction with 70% ethanol.<sup>[2][3]</sup> The plant material to solvent ratio is typically in the range of 1:6 to 1:8 (w/v).
  - The extraction is repeated 2-3 times to ensure maximum yield.
  - The combined ethanolic extracts are then filtered and concentrated under reduced pressure to obtain a crude extract.

## Fractionation

The crude extract is then partitioned to separate compounds based on their polarity.

- Procedure:
  - The crude extract is suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate.
  - The ethyl acetate fraction, which will contain the flavonoids, is collected and concentrated.

## Chromatographic Purification

Column chromatography is the primary method for the purification of **8-Lavandulylkaempferol** from the fractionated extract. A multi-step chromatographic approach is often necessary to achieve high purity.

- Step 1: Silica Gel Column Chromatography
  - Stationary Phase: Silica gel.
  - Mobile Phase: A gradient of solvents with increasing polarity is used. A common system is a mixture of chloroform and methanol, starting with a low concentration of methanol and

gradually increasing it.

- Procedure: The concentrated ethyl acetate fraction is loaded onto the silica gel column. Elution with the solvent gradient separates the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TTC).
- Step 2: Sephadex LH-20 Column Chromatography
  - Stationary Phase: Sephadex LH-20.
  - Mobile Phase: Methanol is a common solvent for this step.
  - Procedure: Fractions from the silica gel chromatography that show the presence of the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column. This step is effective for separating flavonoids and other phenolic compounds.

The fractions from each chromatographic step are analyzed, and those containing the pure **8-Lavandulylkaempferol** are combined and evaporated to dryness.

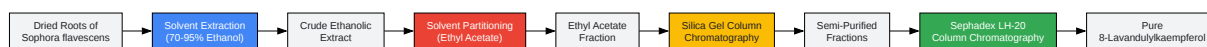
## Data Presentation

The following table summarizes the available quantitative data for **8-Lavandulylkaempferol**.

Parameter	Value	Method	Reference
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>6</sub>	-	[1]
Molecular Weight	422.5 g/mol	-	[1]
Mass-to-Charge Ratio (m/z)	421.2015 [M-H] <sup>-</sup>	UHPLC-Q-TOF/MS	[2]

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the isolation of **8-Lavandulylkaempferol** from *Sophora flavescens*.



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Caption: Experimental workflow for the isolation of **8-Lavandulylkaempferol**.

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## References

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